(2-(((5-((4-Fluorophenyl)carbamoyl)pyridin-2-yl)thio)methyl)-4-(trifluoromethoxy)phenyl)boronic acid

Description

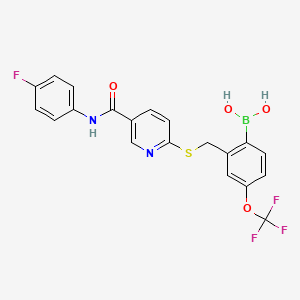

This compound is a boronic acid derivative with a complex structure featuring:

- A pyridine ring substituted with a thio-methyl-carbamoyl group.

- A 4-fluorophenyl carbamoyl moiety.

- A trifluoromethoxy group on the phenyl ring.

- A boronic acid functional group.

Properties

Molecular Formula |

C20H15BF4N2O4S |

|---|---|

Molecular Weight |

466.2 g/mol |

IUPAC Name |

[2-[[5-[(4-fluorophenyl)carbamoyl]pyridin-2-yl]sulfanylmethyl]-4-(trifluoromethoxy)phenyl]boronic acid |

InChI |

InChI=1S/C20H15BF4N2O4S/c22-14-2-4-15(5-3-14)27-19(28)12-1-8-18(26-10-12)32-11-13-9-16(31-20(23,24)25)6-7-17(13)21(29)30/h1-10,29-30H,11H2,(H,27,28) |

InChI Key |

AEDMWJARWOMJKQ-UHFFFAOYSA-N |

Canonical SMILES |

B(C1=C(C=C(C=C1)OC(F)(F)F)CSC2=NC=C(C=C2)C(=O)NC3=CC=C(C=C3)F)(O)O |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (2-(((5-((4-Fluorophenyl)carbamoyl)pyridin-2-yl)thio)methyl)-4-(trifluoromethoxy)phenyl)boronic acid typically involves multiple steps, starting from readily available precursors. The process often includes:

Formation of the pyridine ring: This can be achieved through various cyclization reactions.

Introduction of the 4-fluorophenyl group: This step usually involves a coupling reaction, such as Suzuki or Stille coupling.

Attachment of the carbamoyl group: This is typically done through an amidation reaction.

Thioether formation:

Boronic acid formation:

Industrial Production Methods

Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, with optimizations for yield, purity, and cost-effectiveness. Techniques such as continuous flow chemistry and automated synthesis may be employed to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

(2-(((5-((4-Fluorophenyl)carbamoyl)pyridin-2-yl)thio)methyl)-4-(trifluoromethoxy)phenyl)boronic acid can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized under specific conditions to form corresponding oxidized products.

Reduction: Reduction reactions can be performed to modify the functional groups.

Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide, potassium permanganate, and chromium trioxide.

Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.

Substitution: Reagents like halogens, acids, or bases can facilitate substitution reactions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction could produce amines or alcohols.

Scientific Research Applications

Chemistry

In chemistry, (2-(((5-((4-Fluorophenyl)carbamoyl)pyridin-2-yl)thio)methyl)-4-(trifluoromethoxy)phenyl)boronic acid is used as a building block for the synthesis of more complex molecules. Its boronic acid group makes it valuable in Suzuki-Miyaura cross-coupling reactions, which are widely used in organic synthesis.

Biology

In biological research, this compound can be used to study enzyme inhibition and protein-ligand interactions. Its unique structure allows it to interact with various biological targets, making it a useful tool in biochemical assays.

Medicine

In medicinal chemistry, this compound is investigated for its potential as a therapeutic agent. Its ability to inhibit specific enzymes or receptors makes it a candidate for drug development.

Industry

In the industrial sector, this compound can be used in the development of new materials, such as polymers and coatings, due to its unique chemical properties.

Mechanism of Action

The mechanism of action of (2-(((5-((4-Fluorophenyl)carbamoyl)pyridin-2-yl)thio)methyl)-4-(trifluoromethoxy)phenyl)boronic acid involves its interaction with specific molecular targets. The boronic acid group can form reversible covalent bonds with diols and other nucleophiles, making it effective in enzyme inhibition. The compound’s structure allows it to fit into the active sites of enzymes or receptors, blocking their activity and leading to various biological effects.

Comparison with Similar Compounds

Structural and Functional Group Analysis

The compound’s uniqueness arises from its combination of substituents. Below is a comparative analysis with structurally related boronic acids:

| Compound Name | Key Structural Features | Biological/Chemical Properties | Key Differences |

|---|---|---|---|

| 4-Fluorophenylboronic Acid | Simple fluorophenyl group attached to boronic acid | Used in Suzuki coupling reactions; minimal steric hindrance | Lacks the pyridine-thiomethyl-carbamoyl and trifluoromethoxy groups, reducing complexity and binding specificity . |

| Benzoxaborole Derivatives | Boron-containing heterocyclic structures | Broad-spectrum antiviral and antifungal activity | Lack the pyridine backbone and trifluoromethoxy group; rely on cyclic boronates for activity . |

| 3-Chloro-5-(cyclopentyloxy)-4-fluorophenylboronic Acid | Chlorine and cyclopentyloxy substituents | Investigated for enzyme inhibition | Differs in substituent positioning and absence of pyridine-thio linkage, altering electronic properties . |

| 4-(Trifluoromethyl)phenylboronic Acid | Trifluoromethyl group on phenyl ring | Strong electron-withdrawing effects enhance reactivity in coupling | Trifluoromethoxy group in the target compound provides similar electron withdrawal but with oxygen-mediated polarity differences . |

| Pyrazolo[1,5-a]pyrimidines | Pyrimidine core with fused pyrazole | Anti-inflammatory and anticancer activity | Target compound’s pyridine-thio-carbamoyl group offers distinct binding modes compared to fused heterocycles . |

Electronic and Steric Effects

- Trifluoromethoxy vs. Trifluoromethyl : The trifluoromethoxy group (-OCF₃) in the target compound exhibits stronger electron-withdrawing effects than trifluoromethyl (-CF₃) due to oxygen’s electronegativity, enhancing stability in Suzuki couplings .

Biological Activity

Receptor Antagonism

SX-517 acts as a potent antagonist of CXCR1 and CXCR2, two G protein-coupled receptors involved in inflammatory processes . The compound's ability to inhibit these receptors suggests its potential use in treating inflammatory conditions.

The boronic acid moiety of SX-517 plays a crucial role in its biological activity. Boronic acids are known for their ability to form reversible covalent bonds with diols, which may contribute to the compound's interaction with its target receptors. The presence of the fluorophenyl group enhances the compound's binding affinity to CXCR1 and CXCR2 .

Antimicrobial Activity

While specific data on the antimicrobial activity of SX-517 is not provided in the search results, structurally similar boronic acid compounds have demonstrated antimicrobial properties. For instance, 5-trifluoromethyl-2-formylphenylboronic acid has shown moderate activity against various microorganisms .

| Microorganism | Minimum Inhibitory Concentration (MIC) |

|---|---|

| Candida albicans | Moderate activity |

| Aspergillus niger | Higher activity than C. albicans |

| Escherichia coli | Moderate activity |

| Bacillus cereus | Lower MIC than AN2690 (Tavaborole) |

Anti-inflammatory Potential

Given its antagonistic effect on CXCR1 and CXCR2 receptors, SX-517 may possess significant anti-inflammatory properties. These receptors are involved in neutrophil recruitment and activation, key processes in inflammatory responses .

Structure-Activity Relationship

Research on structurally similar compounds has provided insights into the importance of specific functional groups for biological activity:

- The 4-fluoroanilide moiety is crucial for maintaining potent activity .

- Replacement of the 4-fluoroanilide with other groups, such as carboxyl or tetrazolyl, resulted in loss of activity .

- Modifications to the boronic acid group or its position on the phenyl ring may significantly affect the compound's biological properties .

Potential Therapeutic Applications

Based on its biological activity profile, SX-517 and related compounds may have potential applications in:

- Treatment of inflammatory diseases

- Development of novel antimicrobial agents

- Cancer therapy, particularly in addressing inflammation-associated cancers

Future Research Directions

Further studies are needed to fully elucidate the biological activity of SX-517:

- Comprehensive in vitro and in vivo studies to determine its efficacy and safety profile

- Investigation of its potential synergistic effects with other therapeutic agents

- Exploration of its pharmacokinetic and pharmacodynamic properties

- Development of structure-activity relationship models to guide the design of more potent derivatives

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.